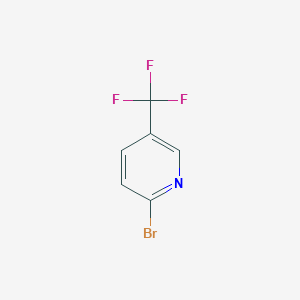

2-Bromo-5-(trifluoromethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKMWMFOQQBVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371360 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-42-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-5-(trifluoromethyl)pyridine (CAS No. 50488-42-1) - A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document covers its physicochemical properties, safety and handling, and its application in the synthesis of bioactive molecules, with a focus on potential kinase inhibitors. Detailed experimental protocols for its utilization in common cross-coupling reactions are also provided.

Core Compound Properties

This compound is a substituted pyridine (B92270) derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable synthon for the development of novel pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50488-42-1 | [1] |

| Molecular Formula | C₆H₃BrF₃N | [2] |

| Molecular Weight | 225.99 g/mol | [2] |

| Appearance | Light yellow needles or solid | [3] |

| Melting Point | 44-48 °C | [2] |

| Boiling Point | 78-81 °C at 30 mmHg | [4] |

| Solubility | Soluble in methanol (B129727) and ethanol. | [5] |

| SMILES | FC(F)(F)c1ccc(Br)nc1 | [2] |

| InChI | 1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word |

| Acute toxicity, Oral (Category 2) | H300: Fatal if swallowed | Danger |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501.[6]

Applications in Medicinal Chemistry

The trifluoromethylpyridine motif is of significant interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7] this compound serves as a key starting material for the synthesis of various substituted pyridines, which are integral components of many biologically active compounds.

One important application is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can act as a bioisostere for other aromatic systems and can form key interactions within the ATP-binding site of kinases.

Role in the Synthesis of Potential Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[8][9] Small molecule inhibitors that target the ATP-binding site of Bcr-Abl have revolutionized the treatment of CML. The development of new inhibitors with improved potency and resistance profiles is an ongoing area of research.

Derivatives of this compound can be elaborated into compounds with the potential to inhibit Bcr-Abl. A plausible synthetic route involves the initial conversion of the bromo-substituent to a hydrazine (B178648), followed by condensation with an isatin (B1672199) derivative to form a hydrazonoindolin-2-one. This class of compounds has been investigated for its anti-proliferative and kinase inhibitory activities.[1][10]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.

Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine

This protocol describes the conversion of this compound to its corresponding hydrazine derivative, a key intermediate for the synthesis of hydrazonoindolin-2-ones.

Reaction Scheme:

Synthetic Workflow for Hydrazine Formation

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-Hydrazinyl-5-(trifluoromethyl)pyridine.

Synthesis of 3-(2-(5-(Trifluoromethyl)pyridin-2-yl)hydrazono)indolin-2-one

This protocol details the condensation reaction between 2-Hydrazinyl-5-(trifluoromethyl)pyridine and isatin to form the target hydrazonoindolin-2-one derivative.

Reaction Scheme:

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the presence of a bromine atom and a trifluoromethyl group on the pyridine (B92270) ring, make it a versatile substrate for a wide array of cross-coupling reactions. The trifluoromethyl moiety is particularly valued for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its application in the synthesis of bioactive molecules, with a focus on notable examples such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators, supported by detailed experimental protocols and quantitative biological data.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyridine with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position. The combination of the electron-withdrawing trifluoromethyl group and the halogen atom significantly influences the reactivity of the pyridine ring, making it a valuable intermediate in organic synthesis.

"C1" [pos="0,1!", label="N"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "Br" [pos="1.87,0.5!", label="Br"]; "CF3" [pos="-1.87,-0.5!", label="CF₃"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "Br"; "C3" -- "CF3"; }

Caption: Chemical Structure of this compound.Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50488-42-1 | [1] |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 44-48 °C | [2] |

| Solubility | Soluble in methanol (B129727) and ethanol. | |

| SMILES | C1=CC(=NC=C1C(F)(F)F)Br | [1] |

| InChI | InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a Sandmeyer-type reaction starting from the readily available 2-amino-5-(trifluoromethyl)pyridine. This method provides a reliable pathway to introduce the bromo substituent at the 2-position of the pyridine ring.

Representative Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure based on analogous syntheses of halopyridines.

Materials:

-

2-Amino-5-(trifluoromethyl)pyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in 48% aqueous hydrobromic acid. Cool the mixture to 0-5 °C using an ice-water bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled mixture, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

"Start" [label="2-Amino-5-(trifluoromethyl)pyridine", shape=ellipse, fillcolor="#FBBC05"]; "Diazotization" [label="Diazotization\n(HBr, NaNO2, 0-5 °C)"]; "Sandmeyer" [label="Sandmeyer Reaction\n(CuBr)"]; "Workup" [label="Aqueous Work-up\n& Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Diazotization" -> "Sandmeyer" -> "Workup" -> "Purification" -> "Product"; }

Caption: General workflow for the synthesis of this compound.Chemical Reactivity and Applications in Drug Development

The presence of both a bromine atom and a trifluoromethyl group makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures in drug discovery.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The bromine atom at the 2-position readily participates in Suzuki-Miyaura coupling reactions with a wide range of boronic acids and esters, enabling the formation of C-C bonds to introduce aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling this compound with various primary and secondary amines, a crucial transformation for synthesizing many biologically active compounds.

-

Sonogashira Coupling: The reaction with terminal alkynes under Sonogashira conditions provides a straightforward method for introducing alkynyl groups, further expanding the synthetic utility of this building block.

Role in the Synthesis of Bioactive Molecules

The trifluoromethylpyridine scaffold is a privileged motif in many modern pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

Table 2: Examples of Drugs Containing a Trifluoromethylpyridine Core

| Drug Name | Therapeutic Area | Target |

| Gepotidacin (B1671446) (GSK2140944) | Antibacterial | Bacterial DNA gyrase and topoisomerase IV |

| PF-00446687 | Erectile Dysfunction | Melanocortin-4 Receptor (MC4R) Agonist |

Case Study: Gepotidacin (GSK2140944) - A Novel Antibacterial Agent

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication.[3] Its novel mechanism of action involves the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, making it effective against a range of drug-resistant pathogens.[4][5] The synthesis of Gepotidacin involves a multi-step sequence where a trifluoromethylpyridine-containing fragment is a key component.

Table 3: In Vitro Activity of Gepotidacin

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Neisseria gonorrhoeae | 0.12 | 0.25 | [6] |

"Gepotidacin" [fillcolor="#FBBC05"]; "DNA_Gyrase" [label="Bacterial DNA Gyrase"]; "Topo_IV" [label="Bacterial Topoisomerase IV"]; "DNA_Replication" [label="DNA Replication", shape=ellipse]; "Bacterial_Death" [label="Bacterial Cell Death", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Gepotidacin" -> "DNA_Gyrase" [label="inhibition"]; "Gepotidacin" -> "Topo_IV" [label="inhibition"]; "DNA_Gyrase" -> "DNA_Replication" [style=dashed, label="essential for"]; "Topo_IV" -> "DNA_Replication" [style=dashed, label="essential for"]; "DNA_Replication" -> "Bacterial_Death" [label="inhibition leads to"]; }

Caption: Mechanism of action of Gepotidacin.Case Study: PF-00446687 - A Selective MC4R Agonist

PF-00446687 is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a GPCR involved in energy homeostasis and sexual function.[7] It was developed as a potential treatment for erectile dysfunction. The trifluoromethylpyridine moiety in its structure is crucial for its pharmacological activity.

Table 4: In Vitro Activity of PF-00446687

| Receptor | EC₅₀ (nM) | Reference |

| MC4R | 12 ± 1 | [8] |

| MC1R | 1020 ± 300 | [8] |

| MC3R | 1160 ± 350 | [8] |

| MC5R | 1980 ± 200 | [8] |

"PF_00446687" [fillcolor="#FBBC05"]; "MC4R" [label="Melanocortin-4 Receptor\n(GPCR)"]; "G_Protein" [label="G Protein\n(Gs)"]; "Adenylate_Cyclase" [label="Adenylate Cyclase"]; "cAMP" [label="cAMP"]; "PKA" [label="Protein Kinase A"]; "Cellular_Response" [label="Cellular Response\n(e.g., in CNS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"PF_00446687" -> "MC4R" [label="agonist"]; "MC4R" -> "G_Protein" [label="activates"]; "G_Protein" -> "Adenylate_Cyclase" [label="activates"]; "Adenylate_Cyclase" -> "cAMP" [label="produces"]; "cAMP" -> "PKA" [label="activates"]; "PKA" -> "Cellular_Response"; }

Caption: Signaling pathway of the Melanocortin-4 Receptor.Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 5: Spectral Data of this compound

| Technique | Key Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H) | [9] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -67.9 (s, 3F) | [9] |

| IR (KBr, cm⁻¹) | Aromatic C-H stretch: 3100-3000; C=C & C=N stretch: 1620-1400; C-F stretch: 1350-1120; C-Br stretch: 650-510 | [10] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 225/227 (approx. 1:1 ratio due to Br isotopes). Fragmentation may involve loss of Br and CF₃. | [1] |

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its well-defined reactivity in key cross-coupling reactions, coupled with the beneficial physicochemical properties imparted by the trifluoromethyl group, has solidified its importance in the fields of drug discovery and agrochemical development. The successful application of this intermediate in the synthesis of innovative therapeutics like Gepotidacin and selective receptor modulators such as PF-00446687 underscores its continued relevance and potential for future discoveries. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ブロモ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. gepotidacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. droracle.ai [droracle.ai]

- 5. blujepahcp.com [blujepahcp.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PF-00446687 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)pyridine, a key fluorinated heterocyclic compound. It details its physicochemical properties, experimental protocols for its synthesis and reactions, and its significant applications as a versatile building block in the development of novel pharmaceutical and agrochemical agents.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] The presence of a bromine atom and an electron-withdrawing trifluoromethyl group on the pyridine (B92270) ring imparts unique reactivity and electronic characteristics, making it a valuable intermediate in organic synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₃N | [1][3][4] |

| Molecular Weight | 225.99 g/mol | [1][3][4] |

| CAS Number | 50488-42-1 | [3][4] |

| Appearance | Solid, Crystalline | [1] |

| Melting Point | 44-48 °C | [1] |

| Boiling Point | 78-81°C / 30mm | [1] |

| Solubility | Soluble in methanol (B129727) and ethanol | [1] |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or through chlorine/fluorine exchange from corresponding trichloromethylpyridines.[5][6] The latter is a common industrial approach for producing various trifluoromethylpyridine derivatives.[5][6]

The trifluoromethyl group is a strong electron-withdrawing group, which, along with the bromine atom, makes the pyridine ring electron-deficient. This electronic nature makes this compound susceptible to nucleophilic aromatic substitution and a valuable substrate for various cross-coupling reactions.

General Industrial Synthesis Pathway for Trifluoromethylpyridines

Caption: General industrial synthesis workflow for halogenated trifluoromethylpyridines.

Experimental Protocols

Palladium-Catalyzed α-Arylation of a Reformatsky Reagent

This compound serves as a key substrate in palladium-catalyzed α-arylation reactions.[1][7] This reaction is crucial for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for drug discovery.

Objective: To synthesize an α-aryl ester by coupling this compound with a Reformatsky reagent.

Materials:

-

This compound

-

Reformatsky reagent (e.g., ethyl bromozincacetate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., triphenylphosphine, dppf)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Inert gas atmosphere (Nitrogen or Argon)

Methodology:

-

Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the palladium catalyst and ligand under an inert atmosphere.

-

Reagent Addition: Anhydrous solvent is added, followed by this compound. The mixture is stirred until all solids are dissolved.

-

Reaction Initiation: The Reformatsky reagent solution is added dropwise to the reaction mixture at room temperature.

-

Heating and Monitoring: The reaction mixture is heated to reflux (typically 60-100 °C, depending on the solvent) and maintained for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired α-aryl ester.

Illustrative Workflow for Cross-Coupling Reaction

Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

Applications in Research and Development

The unique physicochemical properties imparted by the trifluoromethyl group make trifluoromethylpyridine (TFMP) derivatives highly valuable in both agrochemical and pharmaceutical research.[2][6]

Agrochemicals:

-

Many modern herbicides, insecticides, and fungicides incorporate the TFMP moiety.[2]

-

The trifluoromethyl group enhances the potency and soil residency of these active compounds.[2]

Pharmaceuticals:

-

The trifluoromethyl group can significantly improve the metabolic stability and bioavailability of drug candidates.[2] The strength of the C-F bond makes the group resistant to metabolic degradation, potentially extending the half-life of a drug.[2]

-

Increased lipophilicity, another effect of the trifluoromethyl group, aids in the penetration of cell membranes.[2]

-

TFMP derivatives are used as scaffolds in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders.[2] Several pharmaceutical products containing the TFMP moiety have already been approved for market, with many more in clinical trials.[2][5][6]

References

- 1. This compound CAS#: 50488-42-1 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 50488-42-1 [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. This document outlines the reported physical properties, details the experimental methodologies for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.

Core Physicochemical Data

The melting and boiling points of a compound are critical parameters for its purification, handling, and characterization. The data for this compound are summarized below.

| Parameter | Value | Conditions |

| Melting Point | 44 - 48 °C | Ambient Pressure |

| Boiling Point | 78 - 81 °C | 30 mmHg |

Note: The boiling point is reported at reduced pressure, indicating that the substance may be susceptible to decomposition at its atmospheric boiling point.

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following are standard laboratory protocols applicable to a crystalline solid like this compound.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1.0°C.[1] Impurities tend to depress and broaden this range.[1]

Method 1: Capillary Method using a Melting Point Apparatus or Thiele Tube

This is a classical and widely used method for determining the melting point of a solid.[1][2]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3][4] The sample must be well-packed to ensure uniform heat transfer.[5]

-

Apparatus Setup (Thiele Tube): The Thiele tube is filled with a high-boiling point liquid, such as mineral oil.[6][7] The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then immersed in the oil bath.[6]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution throughout the oil.[1][6] The temperature is increased at a rate of approximately 1-2°C per minute near the expected melting point.[7]

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the observed melting point.[6] For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[1][2]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides highly precise melting point data.[8] It measures the difference in heat flow between the sample and a reference material as a function of temperature.[9][10]

-

Sample Preparation: A small, accurately weighed sample of this compound is placed into a small crucible (pan), typically made of aluminum.[9]

-

Instrumentation: The sample and an empty reference crucible are placed in the DSC furnace. The instrument heats the sample and reference at a controlled, linear rate.[9]

-

Measurement: When the sample melts, it absorbs energy (an endothermic process).[11] The instrument measures the additional heat flow required to maintain the sample temperature equal to the reference temperature.[9]

-

Data Analysis: The result is a thermogram plotting heat flow versus temperature. The melting point is determined from the onset temperature and the peak of the endothermic transition.[12] The area under the peak corresponds to the heat of fusion.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] For compounds that may decompose at high temperatures, the boiling point is often determined under reduced pressure.[14]

Method: Micro-Boiling Point (Siwoloboff Method) at Reduced Pressure

This method is suitable for small sample quantities and is readily adapted for vacuum conditions.

-

Apparatus Setup: A small amount of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[15] This assembly is attached to a thermometer.

-

Vacuum Application: The setup is placed within a vacuum distillation apparatus.[14] The system is evacuated to the desired pressure (e.g., 30 mmHg), which is monitored with a manometer.

-

Heating: The apparatus is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.[15] As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will exit the capillary.[16]

-

Observation and Data Recording: Once a steady stream of bubbles is observed, the heating is stopped. The liquid will begin to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external pressure, and liquid is drawn back into the capillary tube.[15][16] This temperature is recorded as the boiling point at the measured pressure.

Workflow for Physicochemical Characterization

The determination of a compound's physical properties is a logical, stepwise process. The following diagram illustrates a typical workflow for the characterization of a novel crystalline compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. torontech.com [torontech.com]

- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Purification [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

Solubility Profile of 2-Bromo-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-(trifluoromethyl)pyridine in organic solvents, designed for researchers, scientists, and professionals in drug development. While quantitative solubility data for this compound is not extensively available in public literature, this document outlines its predicted solubility based on physicochemical principles and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a halogenated pyridine (B92270) derivative with a crystalline structure. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An understanding of its solubility in different organic solvents is critical for its application in synthesis, purification, and formulation development. This guide offers a foundational understanding of its solubility characteristics and the methodologies to quantify them.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound—imparted by the pyridine ring and the trifluoromethyl group—suggests its solubility in a range of common organic solvents. The compound is known to be soluble in polar protic solvents such as methanol (B129727) and ethanol[1][2][3][4][5]. The following table provides a qualitative prediction of its solubility in a broader range of solvents. It is crucial to note that these are estimations, and experimental verification is necessary for quantitative assessment.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group in these solvents can engage in dipole-dipole interactions and hydrogen bonding with the nitrogen atom of the pyridine ring, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High to Moderate | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute. |

| Non-polar | Toluene, Hexane, Dichloromethane | Low to Moderate | While the trifluoromethyl group adds some lipophilicity, the overall polarity of the molecule is likely to limit its solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments that can be employed in a laboratory setting.

Equilibrium Shake-Flask Method

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Sealed containers (e.g., screw-cap vials, flasks)

-

Constant temperature shaker or incubator

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in a constant temperature shaker or incubator and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the containers to rest to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the solution using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove any undissolved microparticles. The filter should be compatible with the solvent used.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method.

-

Using UV-Visible Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop an appropriate HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution into the HPLC system and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility from the determined concentration, expressing it in desired units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Crystal-Clear Point Method (Solvent Addition Method)

This method is a faster, albeit potentially less precise, way to estimate solubility by observing the point at which a solid completely dissolves upon the addition of a solvent.

Objective: To determine the volume of solvent required to completely dissolve a known mass of this compound at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatted vessel with a stirring mechanism

-

Calibrated burette or syringe pump for precise solvent addition

-

Light source and a means of observation (visual or instrumental)

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and place it in the thermostatted vessel.

-

Add a small, known volume of the solvent, ensuring that the solid does not completely dissolve, creating a slurry.

-

Allow the slurry to equilibrate at the desired temperature while stirring.

-

-

Titration with Solvent:

-

Slowly add the solvent from a burette or syringe pump at a constant, slow rate while continuously stirring the mixture.

-

Carefully observe the solution for the point at which the last solid particle dissolves. This is the "crystal-clear point."

-

-

Determination of Solubility:

-

Record the total volume of solvent added to reach the crystal-clear point.

-

Calculate the solubility based on the known mass of the solute and the total volume of the solvent required for complete dissolution.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Caption: Workflow for the Crystal-Clear Point Method.

Conclusion

While qualitative data indicates the solubility of this compound in polar protic solvents, quantitative data remains scarce in the public domain. This technical guide provides researchers with the necessary predicted solubility information and robust, detailed experimental protocols to determine the precise solubility of this compound in a variety of organic solvents. The application of the Shake-Flask or Crystal-Clear Point methods will empower researchers to generate the critical data needed for advancing their work in drug discovery and chemical synthesis.

References

Spectral Data Analysis of 2-Bromo-5-(trifluoromethyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its spectroscopic characteristics to aid in its identification, characterization, and application.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[1][2][3] The presence of the trifluoromethyl group will also give rise to strong C-F stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| ~1320 | Strong | C-F Stretch (CF₃ Symmetric) |

| ~1140 | Strong | C-F Stretch (CF₃ Asymmetric) |

| 1000-650 | Strong | C-H Out-of-Plane Bending |

| ~1020 | Medium | C-Br Stretch |

Note: The IR data is based on general frequencies for aromatic, trifluoromethyl, and bromo-substituted pyridines. Actual peak positions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

No experimental ¹H NMR data for this compound was found in the searched literature. The following data is for the isomer 5-Bromo-2-(trifluoromethyl)pyridine and is provided for comparative purposes.[4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.82 | d | 1.7 | 1H | H-6 |

| 8.05 | dd | 8.3, 1.7 | 1H | H-4 |

| 7.61 | d | 8.3 | 1H | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz[4]

Predicted ¹H NMR for this compound:

Based on the structure of this compound, the following proton signals are expected:

-

H-3: A doublet, coupled to H-4.

-

H-4: A doublet of doublets, coupled to H-3 and H-6.

-

H-6: A singlet (or a very small doublet due to long-range coupling).

The strong electron-withdrawing effect of the trifluoromethyl group is expected to shift the adjacent protons (H-4 and H-6) downfield.

No experimental ¹³C NMR data for this compound was found in the searched literature. The following is a predicted spectrum based on computational models and data from similar compounds. Aromatic carbons typically resonate in the 110-160 ppm range.[2] The carbon attached to the bromine will be shifted upfield, while the carbons near the electron-withdrawing trifluoromethyl and nitrogen atoms will be shifted downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~150 | s | C-6 |

| ~145 | s | C-2 |

| ~138 | q | C-4 |

| ~125 | q | C-5 |

| ~122 | q (J ≈ 272 Hz) | CF₃ |

| ~120 | s | C-3 |

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found in the searched literature. The following table describes the expected fragmentation pattern under electron ionization (EI). The molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of the bromine atom.

| m/z | Relative Abundance | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion) |

| 146 | Moderate | [M - Br]⁺ |

| 126 | Moderate | [M - Br - HF]⁺ or [C₅H₂F₂N]⁺ |

| 99 | Moderate | [C₄H₂FN]⁺ |

| 79/81 | Low | [Br]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring high-quality spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is essential for obtaining reproducible NMR spectra.[5][6][7]

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[7]

-

Cap the NMR tube and ensure the solution height is appropriate for the spectrometer (typically around 4-5 cm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters for the desired experiment (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) data.

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and pick the peaks to determine chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The following protocol outlines a general method for obtaining an FT-IR spectrum of a solid sample.[8]

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[8]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[8]

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric interference.

-

Acquire a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically subtract the background.

Data Processing:

-

Perform a baseline correction on the resulting spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum.[9]

Sample Introduction:

-

Introduce a small amount of the pure sample into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used. For a volatile sample, it can be introduced via a gas chromatograph (GC).

-

The sample is vaporized under a high vacuum.

Ionization and Fragmentation:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

-

The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.[10]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

An electron multiplier or other detector measures the abundance of each ion.

-

The data is processed by a computer to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the general workflow for sample analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectral data and molecular structure information.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. How To [chem.rochester.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and hazard details for 2-Bromo-5-(trifluoromethyl)pyridine (CAS No: 50488-42-1). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [1] |

| Appearance | Solid, Crystalline | [2][3] |

| Melting Point | 44-48 °C | [2] |

| Boiling Point | 78-81 °C at 30 mmHg | [3][4] |

| Solubility | Soluble in methanol (B129727) and ethanol. | [3][4] |

| Density | 1.707 ± 0.06 g/cm³ (Predicted) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[2][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5][6] |

Hazard Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS07 (Exclamation mark)

Experimental Protocols

Adherence to strict experimental protocols is paramount when handling this compound to minimize exposure and ensure laboratory safety.

Risk Assessment Protocol

A thorough risk assessment must be conducted before any new experiment involving this compound.

Methodology:

-

Identify Hazards: Review the Safety Data Sheet (SDS) to identify all potential hazards, including acute toxicity, skin and eye irritation, and respiratory effects.[7]

-

Evaluate Risks: Assess the risks associated with the planned experimental procedures, considering the quantities of the substance to be used, the potential for dust or aerosol formation, and the operating conditions (e.g., temperature, pressure).[8]

-

Implement Control Measures: Determine and implement appropriate control measures to minimize risks. This includes the use of engineering controls (fume hood), administrative controls (SOPs, training), and Personal Protective Equipment (PPE).

-

Document the Assessment: Record the findings of the risk assessment, including the identified hazards, evaluated risks, and the control measures to be implemented. This documentation should be readily accessible to all laboratory personnel involved in the experiment.

Safe Handling and Use Protocol

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

Methodology:

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Weighing and Dispensing:

-

To prevent the generation of dust, handle the solid compound in a ventilated containment, such as a fume hood.[14]

-

Use the tare method for weighing: add the chemical to a pre-weighed, sealed container within the fume hood. Re-weigh the sealed container outside the hood. Make any adjustments to the quantity inside the fume hood.[9][14]

-

-

Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound.[14]

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The storage area should be clearly labeled.

Emergency Procedures

In the event of an emergency, follow these procedures to mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation persists.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Accidental Release Measures

For a minor spill of solid material:

-

Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[16]

-

Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.[17]

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[18]

-

Contain and Clean: Gently sweep the spilled solid material to avoid generating dust.[19] Place the material into a labeled, sealed container for hazardous waste disposal.[16][17]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[20]

-

Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local regulations.[20]

For major spills, evacuate the area and contact emergency services immediately.[17]

Visual Logical Workflows

The following diagrams illustrate key decision-making and response processes for the safe handling of this compound.

Figure 1: Workflow for responding to an accidental spill.

Figure 2: Decision-making process for selecting appropriate PPE.

Figure 3: Workflow for conducting a chemical risk assessment.

References

- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. 2-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 96%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. This compound CAS#: 50488-42-1 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 12. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]

- 13. research.arizona.edu [research.arizona.edu]

- 14. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]

- 15. fishersci.com [fishersci.com]

- 16. offices.austincc.edu [offices.austincc.edu]

- 17. ehs.mst.edu [ehs.mst.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 20. csus.edu [csus.edu]

The Indispensable Role of Trifluoromethylpyridines in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyridine (B92270) scaffold has unlocked a vast and powerful area of chemical space, leading to the development of numerous commercially successful products in agrochemicals, pharmaceuticals, and advanced materials. The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, combined with the versatile chemistry of the pyridine ring, have made trifluoromethylpyridines (TFMPs) a privileged structural motif in modern chemical research and development. This in-depth technical guide explores the synthesis, properties, and diverse applications of this important class of compounds.

Core Synthesis Strategies

The preparation of trifluoromethylpyridines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Introduction of the Trifluoromethyl Group

A common industrial method for synthesizing trifluoromethylpyridines involves the halogen exchange of a trichloromethylpyridine precursor. This is often achieved through a vapor-phase fluorination process.[1][2]

Experimental Protocol: Vapor-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059)

This protocol describes a general procedure for the synthesis of the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209).

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (B91410) (HF)

-

Fluorination catalyst (e.g., chromium-based or iron-based)

-

Inert gas (e.g., nitrogen)

Equipment:

-

Vapor-phase reactor system equipped with a preheater, a fixed-bed or fluidized-bed reactor, a condenser, and a scrubber system for unreacted HF.

-

Temperature and pressure controllers.

Procedure:

-

The catalyst is packed into the reactor and activated according to the manufacturer's specifications, typically by heating under a flow of inert gas followed by treatment with anhydrous HF.

-

The 2,3-dichloro-5-(trichloromethyl)pyridine is vaporized in the preheater at a controlled temperature.

-

A stream of anhydrous hydrogen fluoride gas is introduced into the preheater to mix with the vaporized starting material. The molar ratio of HF to the trichloromethylpyridine is a critical parameter and is typically in excess.

-

The gaseous mixture is then passed through the heated reactor containing the fluorination catalyst. The reaction temperature is maintained in the range of 250-450°C.[1]

-

The reaction products exiting the reactor are cooled in a condenser to liquefy the desired product and any byproducts.

-

The crude liquid product is collected and can be purified by distillation. Unreacted HF and other gaseous byproducts are passed through a scrubber containing a suitable neutralizing agent (e.g., potassium hydroxide (B78521) or calcium carbonate).

-

The yield of 2,3-dichloro-5-(trifluoromethyl)pyridine can be high, often exceeding 90%, depending on the specific conditions and catalyst used.

A schematic of a typical vapor-phase fluorination process is presented below.

References

A Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridine for Researchers

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Procurement and Application of 2-Bromo-5-(trifluoromethyl)pyridine.

This technical guide provides comprehensive information on this compound, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, reliable suppliers for research-grade material, and detailed experimental protocols for its application in common and powerful cross-coupling reactions. Furthermore, it delves into the significance of the 5-(trifluoromethyl)pyridine moiety in the context of drug discovery, specifically in the development of kinase inhibitors, and visualizes its interaction within a key signaling pathway.

Properties and Procurement of this compound

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of derivative compounds, making it a valuable component in the design of novel pharmaceuticals and agrochemicals.

For researchers looking to procure this compound, several reputable suppliers offer it in various purities suitable for laboratory and developmental work. A summary of key suppliers and their product specifications is provided below for easy comparison.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 661120 | 97% | 50488-42-1 | C₆H₃BrF₃N | 226.00 | 44-48 |

| Thermo Scientific Chemicals | AA4338103 | 96% | 50488-42-1 | C₆H₃BrF₃N | 226.00 | 45-47 |

| Oakwood Chemical | 004308 | 99% | 50488-42-1 | C₆H₃BrF₃N | 226.00 | 45-47 |

| Matrix Scientific | 004308 | Not Specified | 50488-42-1 | C₆H₃BrF₃N | 226.00 | 45-47 |

| BLD Pharm | BD138365 | 98% | 50488-42-1 | C₆H₃BrF₃N | 226.00 | 44-48 |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established procedures for similar bromopyridines.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (4 mL)

-

Deionized water (1 mL)

-

-

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add 1,4-dioxane and deionized water via syringe.

-

Add the Palladium(II) acetate catalyst.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The following is a general protocol for the amination of this compound with an aniline (B41778) derivative.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline derivative (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

Xantphos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (B28343) (5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to an oven-dried Schlenk tube.

-

Add sodium tert-butoxide, this compound, and the aniline derivative.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Role in Drug Discovery: Kinase Inhibitors and Signaling Pathways

The 5-(trifluoromethyl)pyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl group can enhance binding affinity to the kinase active site and improve the pharmacokinetic properties of a drug candidate.

A notable example is the potent and selective PI3K/mTOR inhibitor, PQR309. The synthesis of this compound and its analogs often involves the Buchwald-Hartwig amination of this compound or a similar precursor. The 2-amino-5-(trifluoromethyl)pyridine portion of the molecule plays a critical role in its binding to the PI3Kγ kinase.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. PQR309 and similar inhibitors function by binding to the ATP-binding pocket of PI3K, thereby blocking its kinase activity and inhibiting downstream signaling.

The crystal structure of PQR309 in complex with PI3Kγ reveals key interactions. The amino group of the 2-amino-5-(trifluoromethyl)pyridine moiety forms hydrogen bonds with the aspartate residues D836, D841, and D964 in the kinase domain. These interactions are crucial for the high-affinity binding of the inhibitor.

This guide provides a foundational understanding of the procurement and application of this compound for research and development. The provided protocols and diagrams serve as a starting point for further exploration and optimization in the synthesis of novel compounds with significant potential in various fields of science.

References

The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a powerful and widely utilized tactic in modern medicinal chemistry. This modification profoundly influences the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced drug-like characteristics. This technical guide provides a comprehensive overview of the key features of the trifluoromethyl group on a pyridine ring, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical and Pharmacokinetic Features

The introduction of a trifluoromethyl group to a pyridine scaffold imparts a unique combination of electronic and steric properties that can be leveraged to optimize lead compounds. These effects are critical for enhancing a molecule's potency, selectivity, and overall in vivo performance.

Electronic Effects: A Potent Electron-Withdrawing Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry, a property attributable to the high electronegativity of the fluorine atoms.[1] This strong inductive effect significantly reduces the electron density of the pyridine ring, which has several important consequences:

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group decreases the basicity of the pyridine nitrogen.[2] This lowering of the pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement. The position of the CF₃ group on the ring dictates the magnitude of this effect.

-

Enhanced Target Interactions: The altered electronic distribution can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets.[1] The CF₃ group can participate in non-classical hydrogen bonds and dipole-dipole interactions, contributing to increased binding affinity and selectivity.

-

Resistance to Metabolic Oxidation: The deactivation of the aromatic ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[1]

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, and its introduction generally increases the overall lipophilicity of a molecule.[1][3] This enhancement can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is essential for drugs targeting the central nervous system. The Hansch-Leo lipophilicity parameter (π) for the CF₃ group is approximately 0.88, compared to 0.56 for a methyl group, highlighting its significant contribution to lipophilicity.[4]

Metabolic Stability: The Strength of the Carbon-Fluorine Bond

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[1] This intrinsic stability prevents the degradation of the CF₃ group itself and can also shield adjacent positions on the pyridine ring from metabolic attack. This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Quantitative Data Summary

The position of the trifluoromethyl group on the pyridine ring significantly influences its physicochemical properties. The following tables summarize key quantitative data for the 2-, 3-, and 4-trifluoromethylpyridine isomers.

| Isomer | pKa (Predicted/Experimental) | logP (Experimental) | Dipole Moment (Calculated, Debye) |

| 2-Trifluoromethylpyridine | 0.60 (Predicted)[2] | 1.89 | 4.34[2] |

| 3-Trifluoromethylpyridine | 2.84[2] | 1.7[1] | 3.53[2] |

| 4-Trifluoromethylpyridine | 3.48[2] | 1.7[5] | 1.15[2] |

Note: Experimental values can vary based on the specific conditions and methods used for determination.

Key Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug discovery. This section provides detailed methodologies for the determination of pKa, logP, and in vitro metabolic stability, which are critical for characterizing trifluoromethylated pyridine derivatives.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes in a solution upon the addition of a titrant.

Materials and Equipment:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas source

-

Test compound (1 mM solution)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a 1 mM solution of the trifluoromethylpyridine derivative in deionized water.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.

-

Acidification: For a basic pyridine derivative, acidify the solution to approximately pH 2 by adding 0.1 M HCl.

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized. Perform at least three replicate titrations to ensure accuracy.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Phosphate (B84403) buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Test compound (10 mM stock solution in a suitable solvent like DMSO)

-

Centrifuge tubes

-

Mechanical shaker or rotator

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Addition: Add a small aliquot of the 10 mM stock solution of the test compound to a centrifuge tube containing a known volume of the pre-saturated PBS. The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%).

-